molecular formula C20H30N4O5 B1336829 Hippuryl-Lys-Val-OH CAS No. 315229-41-5

Hippuryl-Lys-Val-OH

Cat. No.: B1336829
CAS No.: 315229-41-5
M. Wt: 406.5 g/mol
InChI Key: SUMCMFBGRUWQFG-RDJZCZTQSA-N
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Description

Hippuryl-Lys-Val-OH is a synthetic peptide composed of the amino acids hippuric acid, lysine, and valine. This compound is often used in biochemical research due to its specific properties and interactions with enzymes. It serves as a substrate for various enzymatic reactions, making it valuable in studying enzyme kinetics and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hippuryl-Lys-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Addition of Subsequent Amino Acids: Each subsequent amino acid, protected at the N-terminus and activated at the C-terminus, is added sequentially.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification techniques ensures the production of high-purity peptides suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Hippuryl-Lys-Val-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using specific enzymes like Lys-N in buffered solutions at optimal pH and temperature conditions.

    Oxidation and Reduction: These reactions may require oxidizing or reducing agents, such as hydrogen peroxide or dithiothreitol, under controlled conditions.

Major Products Formed

Scientific Research Applications

Hippuryl-Lys-Val-OH is widely used in scientific research due to its role as a substrate in enzymatic studies. Its applications include:

    Enzyme Kinetics: Used to study the activity and specificity of peptidases and other enzymes.

    Biochemical Assays: Serves as a standard substrate in assays to measure enzyme activity and inhibition.

    Drug Development: Utilized in the screening of potential enzyme inhibitors for therapeutic applications.

    Protein Engineering: Helps in understanding enzyme-substrate interactions, aiding in the design of engineered enzymes with desired properties.

Mechanism of Action

The mechanism of action of Hippuryl-Lys-Val-OH involves its interaction with specific enzymes, such as Lys-N. The enzyme recognizes and binds to the peptide, catalyzing the hydrolysis of the peptide bond at the lysine residue. This reaction releases hippuric acid and the remaining peptide fragment, Lys-Val-OH . The specificity and efficiency of this interaction are determined by the enzyme’s active site and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hippuryl-Lys-Val-OH is unique due to its specific sequence, which allows it to interact with a distinct set of enzymes. The presence of valine at the C-terminus can influence the peptide’s binding affinity and reaction kinetics compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O5/c1-13(2)17(20(28)29)24-19(27)15(10-6-7-11-21)23-16(25)12-22-18(26)14-8-4-3-5-9-14/h3-5,8-9,13,15,17H,6-7,10-12,21H2,1-2H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMCMFBGRUWQFG-RDJZCZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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